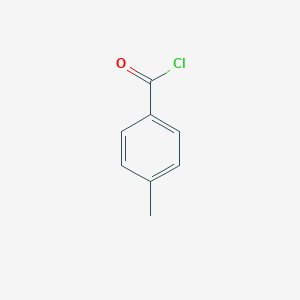

4-Methylbenzoyl chloride

説明

Significance and Research Trajectory in Organic Synthesis

The primary significance of 4-methylbenzoyl chloride in organic synthesis lies in its function as a potent acylating agent. ontosight.aicymitquimica.com This reactivity is harnessed to introduce the 4-methylbenzoyl (or p-toluoyl) group into various molecules, a common strategy for creating complex chemical structures. chemimpex.com The introduction of this group can enhance the functionality and reactivity of the target molecule. chemimpex.com

Its application spans several key industrial and research areas:

Pharmaceuticals: It serves as a vital intermediate in the synthesis of a range of pharmaceutical compounds, including anesthetics and anti-inflammatory agents. ontosight.ai Research has shown its use in preparing derivatives of Desloratadine and in the synthesis of novel acylthiourea and acylselenourea derivatives which are investigated for their biological activities. researchgate.net

Agrochemicals: The compound is a precursor in the manufacturing of agricultural chemicals, such as herbicides and insecticides, contributing to the development of crop protection products. ontosight.aichemimpex.com

Polymers and Materials: In polymer chemistry, this compound is used to synthesize specialty polymers and liquid crystals, allowing for the creation of materials with specific, tailored properties. chemimpex.com

Fine Chemicals: It is a key reagent for synthesizing various organic molecules. For instance, it is used as a reagent in the synthesis of (+)-Yashabushitriol. cymitquimica.com It readily reacts with alcohols and amines to form esters and amides, respectively. prepchem.comwikipedia.org

The research trajectory for this compound continues to focus on its utility in creating novel compounds with specific functional properties for the pharmaceutical, agricultural, and materials science sectors.

| Property | Value |

| Appearance | Clear colourless to slightly brownish liquid |

| Melting Point | -2 °C |

| Boiling Point | 226 °C at 760 mmHg |

| Density | 1.17 g/cm³ |

| Flash Point | 82.2 °C |

| Water Solubility | Reacts with water |

| Refractive Index | n20/D 1.553(lit.) |

| Identifier Type nih.govnist.gov | Identifier nih.govnist.gov |

| IUPAC Name | This compound |

| CAS Number | 874-60-2 |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| SMILES | CC1=CC=C(C=C1)C(=O)Cl |

| InChIKey | NQUVCRCCRXRJCK-UHFFFAOYSA-N |

Historical Context of Research on Aromatic Acyl Chlorides and their Derivatives

The study of aromatic acyl chlorides is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts acylation. numberanalytics.com First reported by Charles Friedel and James Crafts in 1877, this reaction allows for the attachment of an acyl group to an aromatic ring, a process for which aromatic acyl chlorides are key reagents. numberanalytics.com This discovery laid the groundwork for a significant portion of modern aromatic chemistry. numberanalytics.com

In a typical Friedel-Crafts acylation, an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The catalyst activates the acyl chloride, making it a potent electrophile that can be attacked by the electron-rich aromatic ring. wikipedia.org This reaction became a standard method for the synthesis of aromatic ketones, which are important intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.com

Over the decades, research has expanded beyond the initial scope of the Friedel-Crafts reaction. Studies in the 1970s, for example, explored new methods for synthesizing aromatic acid chlorides from trichloromethylarenes. acs.org Further research has delved into the specific physicochemical properties of these compounds, such as their spectroscopic characteristics, to better understand their reactivity and electronic structure. rsc.org The enduring utility of aromatic acyl chlorides like this compound in synthesizing complex molecules underscores the long-lasting impact of this early research in aromatic chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUVCRCCRXRJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052595 | |

| Record name | p-Toluoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-60-2 | |

| Record name | 4-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092E36PWL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for 4 Methylbenzoyl Chloride

Conventional Laboratory Synthesis Approaches

In a laboratory setting, 4-methylbenzoyl chloride is typically prepared by the chlorination of p-toluic acid. The most common chlorinating agents for this transformation are thionyl chloride and phosphorus pentachloride. ontosight.aiontosight.ai

Reaction of p-Toluic Acid with Thionyl Chloride

The reaction between p-toluic acid and thionyl chloride is a widely used method for the synthesis of this compound. ontosight.ai This process involves heating p-toluic acid with an excess of thionyl chloride, often under reflux conditions. prepchem.com The reaction proceeds with the formation of this compound and the gaseous byproducts sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture.

A typical laboratory procedure involves refluxing p-toluic acid with thionyl chloride for a few hours. prepchem.com After the reaction is complete, the excess thionyl chloride is distilled off, often under reduced pressure, to yield the crude this compound, which can be further purified by distillation. prepchem.comorgsyn.org For instance, one preparation describes refluxing 0.175 moles of 3-chloro-4-methyl benzoic acid with 85 ml of thionyl chloride for approximately 2.5 hours. prepchem.com The product is then isolated by distilling off the excess thionyl chloride under vacuum. prepchem.com

Table 1: Laboratory Synthesis of Acyl Chlorides from Carboxylic Acids

| Chlorinating Agent | Reactant | Typical Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | p-Toluic Acid | Refluxing | SO₂, HCl | ontosight.aiprepchem.com |

Reaction of p-Toluic Acid with Phosphorus Pentachloride

Another established laboratory method for preparing this compound is the reaction of p-toluic acid with phosphorus pentachloride (PCl₅). ontosight.aiontosight.ai In this reaction, p-toluic acid is treated with PCl₅, resulting in the formation of this compound, phosphoryl chloride (POCl₃), and hydrogen chloride gas. cdnsciencepub.com

While effective, this method is sometimes considered less convenient than using thionyl chloride because the byproduct, phosphoryl chloride, has a boiling point that can be close to that of the desired product, potentially complicating purification by distillation. A general procedure involves reacting the carboxylic acid with phosphorus pentachloride, as demonstrated in the synthesis of similar compounds where the reactants are mixed in a suitable solvent like dry benzene (B151609). cdnsciencepub.com

Industrial Production Methodologies

On an industrial scale, the synthesis of this compound requires careful consideration of factors such as process efficiency, safety, cost-effectiveness, and scalability. amt.uk While the fundamental chemistry often mirrors laboratory methods, the implementation is significantly different.

Scalability and Process Optimization Considerations

Scaling up the production of this compound from laboratory to industrial quantities presents several challenges. Key considerations include managing reaction exotherms, optimizing reactant molar ratios, and minimizing reaction times to maximize throughput. Industrial processes often employ catalysts, such as phase-transfer catalysts, to enhance reaction rates and improve efficiency. google.com

A continuous production process has been developed that involves reacting p-toluic acid with thionyl chloride in the presence of a phase-transfer catalyst. google.com This method allows for lower reaction temperatures (25-45 °C) and shorter reaction times (4-10 hours) compared to traditional batch processes. google.com The molar ratio of p-toluic acid to thionyl chloride is tightly controlled, typically between 1:1.05 and 1:1.15, to ensure complete conversion while minimizing waste. google.com The final product is purified by underpressure distillation. google.com

Table 2: Parameters for Continuous Industrial Production of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reactants | p-Methylbenzoic acid, Thionyl chloride | google.com |

| Catalyst | Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) | google.com |

| Molar Ratio (p-methylbenzoic acid:SOCl₂) | 1:1.05 - 1:1.15 | google.com |

| Reaction Temperature | 25 - 45 °C | google.com |

| Reaction Time | 4 - 10 hours | google.com |

| Distillation Temperature (under pressure) | 115 - 127 °C | google.com |

Applications of Continuous Flow Reactor Technologies

Continuous flow reactor technologies are increasingly being adopted for the industrial production of fine chemicals, including this compound. google.comcorning.com These systems offer significant advantages over traditional batch reactors, such as improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. amt.ukcorning.com

Chemical Reactivity and Reaction Mechanisms of 4 Methylbenzoyl Chloride

Acylation Reactions

Acylation reactions are a cornerstone of the reactivity of 4-Methylbenzoyl chloride, where the 4-methylbenzoyl group (also known as the p-toluoyl group) is introduced into another molecule.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to form aryl ketones. sigmaaldrich.comorganic-chemistry.org In this process, this compound reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com

The mechanism proceeds through several distinct steps: byjus.commasterorganicchemistry.com

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This complexation facilitates the cleavage of the carbon-chlorine bond, resulting in the formation of a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion is the active electrophile in the reaction.

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. byjus.com This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product. masterorganicchemistry.com

A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. organic-chemistry.orglibretexts.org The reactivity of the aromatic substrate is crucial; electron-rich aromatic compounds undergo the reaction readily, while highly deactivated rings are poor substrates. sigmaaldrich.comrsc.org

| Aromatic Substrate | Product | Notes |

|---|---|---|

| Benzene (B151609) | 4-Methylphenyl(phenyl)methanone | A standard reaction forming a substituted benzophenone. |

| Toluene (B28343) | (4-Methylphenyl)(p-tolyl)methanone | The activating methyl group on toluene directs acylation primarily to the para position. |

| m-Xylene (B151644) | (2,4-Dimethylphenyl)(4-methylphenyl)methanone | The two methyl groups on m-xylene strongly activate the ring towards acylation. rsc.org |

| Mesitylene (B46885) | (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone | As a highly activated aromatic compound, mesitylene reacts effectively with benzoyl chlorides. rsc.orgresearchgate.net |

This compound reacts readily with alcohols to form esters in a process known as esterification. pearson.com This reaction is a type of nucleophilic acyl substitution and is often carried out in the presence of a weak base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.ukgeeksforgeeks.org

The reaction mechanism involves a two-step addition-elimination process: chemguide.co.uk

Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. The lone pair of electrons on the alcohol's oxygen atom forms a new bond with the carbonyl carbon, and the pi bond of the carbonyl group breaks, moving electrons onto the oxygen atom to form a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled. The protonated ester then loses a proton (often to the base present) to yield the final ester product and HCl.

This method is highly efficient for preparing esters from both primary and secondary alcohols. geeksforgeeks.org

Similar to esterification, this compound undergoes amidation reactions with primary and secondary amines to produce N-substituted amides. chemguide.co.uklibretexts.org The reaction is typically vigorous and proceeds via a nucleophilic acyl substitution mechanism analogous to that of esterification. libretexts.orgonlinechemistrytutor.net

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. chemguide.co.uklibretexts.org

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. A second molecule of the amine then acts as a base to deprotonate the nitrogen, yielding the neutral amide and an ammonium (B1175870) chloride salt. chemguide.co.uklibretexts.org

Due to the basic nature of amines, it is common to use two equivalents of the amine: one to act as the nucleophile and the second to neutralize the HCl produced. onlinechemistrytutor.net Alternatively, an external non-nucleophilic base can be used. ccspublishing.org.cn

This compound serves as a key starting material for the synthesis of more complex derivatives such as acylthioureas and acylselenoureas. These syntheses are typically one-pot, two-step procedures. researchgate.netresearchgate.net

Formation of Isothiocyanate/Isoselenocyanate: this compound is first reacted with a source of thiocyanate (B1210189) (SCN⁻) or selenocyanate (B1200272) (SeCN⁻), such as potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN), in an anhydrous solvent like acetone (B3395972) or THF. researchgate.netrsc.org This forms the highly reactive 4-methylbenzoyl isothiocyanate or 4-methylbenzoyl isoselenocyanate intermediate.

Reaction with Amine: An appropriate primary or secondary amine is then added to the reaction mixture in situ. The amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate or isoselenocyanate group, leading to the formation of the corresponding N-acylthiourea or N-acylselenourea derivative. researchgate.netresearchgate.netrsc.org

Research has demonstrated the synthesis of various derivatives using this method. For example, 4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide was prepared from this compound, KSCN, and sulfadiazine. researchgate.netresearchgate.net Similarly, 4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoselenoyl)benzamide was synthesized using KSeCN in place of KSCN. researchgate.netresearchgate.net

| Starting Acyl Chloride | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. KSCN, THF; 2. Sulfadiazine | Acylthiourea | Not specified | researchgate.netresearchgate.net |

| This compound | 1. KSeCN, THF; 2. Sulfadiazine | Acylselenourea | Not specified | researchgate.netresearchgate.net |

| 4-Methoxybenzoyl chloride | 1. KSeCN, Acetone; 2. 4-Pentafluorosulfanylaniline | Acylselenourea | 76% | rsc.org |

| Benzoyl chloride | 1. KSeCN, Acetone; 2. 4-Bromoaniline | Acylselenourea | 93% | rsc.org |

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic acyl substitution. The chlorine atom is an excellent leaving group, and the carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the chlorine and oxygen atoms.

This compound reacts with a wide array of nucleophiles, following the general addition-elimination mechanism described previously. smolecule.com

Amines and Alcohols: As detailed in sections 3.1.3 and 3.1.2, amines and alcohols are common nucleophiles that react to form amides and esters, respectively. Amines are generally more nucleophilic than alcohols and react more vigorously.

Thiols: Thiols (R-SH) react with this compound in a manner analogous to alcohols to form thioesters (R-CO-SR'). Thiolate ions (RS⁻), formed by deprotonating a thiol with a base, are even more potent nucleophiles than neutral thiols and react very efficiently. chemistrysteps.com Due to the high nucleophilicity of sulfur, these reactions are typically rapid and high-yielding. chemistrysteps.comcas.cn The larger size and greater polarizability of sulfur compared to oxygen make thiols and especially thiolates excellent nucleophiles. chemistrysteps.com

The general order of reactivity for these nucleophiles with acyl chlorides is: Amine > Thiolate > Alcoholate > Thiol > Alcohol.

Influence of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the presence of the methyl group at the para position of the benzene ring. This substituent exerts both electronic and steric effects that modulate the electrophilicity of the carbonyl carbon, a key factor in its chemical reactions.

The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. This electron-donating nature increases the electron density on the benzene ring and, by extension, on the carbonyl carbon. Consequently, the electrophilicity of the carbonyl carbon is somewhat reduced compared to unsubstituted benzoyl chloride. This effect can be observed in its reactions with nucleophiles. For instance, in reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon, the presence of the electron-donating methyl group can lead to a slightly slower reaction rate compared to benzoyl chlorides with electron-withdrawing groups.

However, it is important to note that despite the electron-donating effect of the methyl group, this compound remains a highly reactive acylating agent. The strong electron-withdrawing effect of the chlorine atom on the carbonyl group dominates, making the carbonyl carbon highly susceptible to nucleophilic attack.

The steric hindrance from the para-methyl group is generally considered minimal and does not significantly impede the approach of nucleophiles to the carbonyl carbon.

Detailed Mechanistic Investigations of this compound Reactions

Solvolysis Mechanisms: Associative versus Dissociative Pathways

The solvolysis of benzoyl chlorides, including this compound, can proceed through different mechanistic pathways, primarily categorized as associative (often denoted as SN2-type or addition-elimination) and dissociative (SN1-type). psu.edukoreascience.kr The predominant pathway is highly dependent on the solvent and the nature of the substituents on the aromatic ring.

In the associative (SN2/addition-elimination) pathway , the nucleophilic solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the product. This mechanism is generally favored in more nucleophilic, less ionizing solvents.

Conversely, the dissociative (SN1/ionization) pathway involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate. This carbocation is then rapidly attacked by the solvent to give the final product. This pathway is favored in highly ionizing, less nucleophilic solvents.

For this compound, the presence of the electron-donating methyl group can stabilize the formation of a positive charge on the carbonyl carbon, thus potentially favoring a more dissociative character in the transition state compared to unsubstituted benzoyl chloride. psu.edu Studies on related systems have shown that electron-donating groups promote SN1-type mechanisms. psu.edu

Effects of Solvent Composition and Microemulsions on Reaction Mechanisms

The composition of the solvent plays a crucial role in determining the reaction mechanism of this compound. In mixed solvent systems, such as aqueous organic mixtures, the balance between associative and dissociative pathways can be finely tuned.

An increase in the water content of aqueous organic mixtures generally leads to an increase in the ionizing power of the solvent. This favors the dissociative (SN1) pathway by stabilizing the forming acylium ion and the leaving chloride ion through solvation. Conversely, in solvents with higher organic content, which are typically less ionizing and may be more nucleophilic, the associative (SN2) pathway can become more significant.

The use of microemulsions can also influence reaction rates and mechanisms. Microemulsions are thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant. The interfacial region of the microdroplets can provide a unique microenvironment for reactions. For instance, the reaction of 4-methylbenzyl chloride, a related compound, with sodium acetate (B1210297) has been studied in the presence of a cationic gemini (B1671429) surfactant, which forms a microemulsion-like system. rhhz.net The catalytic effect observed suggests that the reaction occurs at the interface, where the local concentration of reactants can be enhanced, and the transition state can be stabilized. rhhz.net

Application of Grunwald-Winstein Equations in Mechanistic Analysis

The Grunwald-Winstein equation is a powerful tool for investigating the mechanisms of solvolysis reactions. koreascience.krwikipedia.org The original equation (log(k/k₀) = mY) correlates the rate of solvolysis (k) in a particular solvent with the rate in a reference solvent (k₀, typically 80% aqueous ethanol) and the solvent ionizing power (Y). wikipedia.org The parameter 'm' represents the sensitivity of the reaction to the solvent's ionizing power. wikipedia.org

An extended form of the Grunwald-Winstein equation (log(k/k₀) = mY + lN) includes a term for the solvent's nucleophilicity (N), with 'l' being the sensitivity to this parameter. koreascience.kr This extended equation is particularly useful for dissecting the contributions of ionization and nucleophilic participation in the solvolysis of substrates like this compound.

For reactions proceeding through a dissociative SN1 mechanism, a high 'm' value (close to 1.0) and a low 'l' value are expected, indicating a strong dependence on solvent ionizing power and little influence from solvent nucleophilicity. Conversely, for an associative SN2 mechanism, the 'l' value would be significant, and the 'm' value would be lower.

Studies on the solvolysis of similar compounds, such as 4-methylthiophene-2-carbonyl chloride, have utilized the Grunwald-Winstein equation to propose an SN1 or ionization (I) pathway in binary aqueous solvent mixtures. koreascience.kr The analysis of solvolysis rates of this compound across a range of solvents using this equation would provide quantitative insight into the nature of the transition state and the degree of charge separation.

Kinetic Solvent Isotope Effects in Reaction Pathway Elucidation

Kinetic solvent isotope effects (KSIE), determined by comparing the reaction rate in a deuterated solvent (e.g., D₂O, CH₃OD) to that in its non-deuterated counterpart (e.g., H₂O, CH₃OH), provide valuable information about the role of the solvent in the rate-determining step of a reaction.

For solvolysis reactions, the magnitude of the KSIE can help distinguish between associative and dissociative mechanisms. In a dissociative SN1 mechanism, the solvent is not involved as a nucleophile in the rate-determining step. The observed KSIE is often small and close to unity. However, for an associative SN2 mechanism, where the solvent acts as a nucleophile in the rate-determining step, a more significant primary KSIE is typically observed because the O-H (or O-D) bond is being broken in the transition state.

For instance, studies on the solvolysis of 4-morpholinecarbonyl chloride, another acyl chloride derivative, showed KSIE values (kH₂O/kD₂O) of 1.27, which are considered typical for an SN1 or ionization mechanism. scispace.com Similar investigations with this compound would be instrumental in confirming the mechanistic pathway under different solvent conditions.

Catalytic Transformations Involving this compound

This compound is a valuable reagent in various catalytic transformations, enabling the synthesis of a wide range of more complex molecules. These reactions often involve transition metal catalysts that facilitate bond formation under milder conditions and with greater selectivity than non-catalytic methods.

One significant application is in palladium-catalyzed cross-coupling reactions . For example, this compound has been successfully employed in the palladium-catalyzed carbochlorocarbonylation of norbornadiene. nih.gov In this reaction, using a palladium catalyst with a Xantphos ligand, the C-COCl bond of this compound is cleaved, and the 4-methylbenzoyl group and a chlorine atom are added across the double bond of norbornadiene, yielding the product in good yield. nih.gov

This compound also participates in nickel-catalyzed three-component 1,2-carboacylation of alkenes . mdpi.com In this process, a nickel catalyst facilitates the coupling of an alkyl bromide, an alkene (such as methyl acrylate), and this compound to generate a more complex molecule containing a new carbon-carbon bond and a ketone functionality. mdpi.com

Furthermore, this compound is utilized in catalytic Wittig reactions . acs.org In a base-free, phosphine-catalyzed intramolecular Wittig reaction, this compound serves as an acylating agent to generate a key intermediate that subsequently undergoes cyclization to form phenalene-fused furan (B31954) derivatives. acs.org

These examples highlight the versatility of this compound in modern catalytic organic synthesis, where it serves as a robust building block for the construction of intricate molecular architectures.

Interactive Data Table: Catalytic Reactions of this compound

| Reaction Type | Catalyst System | Substrate(s) | Product Type | Yield (%) | Reference |

| Carbochlorocarbonylation | Pd₂(dba)₃ / Xantphos | Norbornadiene | Bicyclic acid chloride | 80 | nih.gov |

| 1,2-Carboacylation | NiBr₂·DME | tert-Butyl bromide, Methyl acrylate | Pentanoate derivative | 78 | mdpi.com |

| Intramolecular Wittig Reaction | Phosphine (B1218219) precatalyst P1 | 3-Hydroxyphenalen-1-one derivative | Phenalene-fused furan | 41 | acs.org |

Transition Metal Catalysis (e.g., Palladium-Catalyzed Carbochlorocarbonylation)

Transition metal catalysis offers powerful methods for forming new carbon-carbon bonds. In the context of this compound, palladium catalysis has been effectively utilized in the carbochlorocarbonylation of strained unsaturated hydrocarbons. This reaction involves the formal cleavage of the C-COCl bond and its addition across a C-C double bond, creating a new acid chloride with complete atom economy. nih.gov

A key example is the reaction of this compound with norbornadiene (NBD). nih.gov Researchers have developed a process that uses a palladium catalyst to add the acid chloride across the strained alkene. nih.gov This transformation is notable for proceeding under mild conditions without the need for exogenous carbon monoxide and exhibiting good functional group tolerance. nih.gov

The reaction mechanism, supported by computational studies, involves the oxidative addition of the this compound to a Pd(0) complex. This is followed by the coordination of the alkene (norbornadiene) and its subsequent insertion into the palladium-acyl bond. The final step is a reductive elimination that regenerates the palladium catalyst and yields the product. nih.gov The choice of ligand is critical for the success of this transformation. Sterically bulky ligands have been found to favor the desired reductive elimination step. nih.gov

Detailed research findings have shown that the combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky phosphine ligand such as Xantphos provides the desired acyl chloride product in high yield. nih.gov The reaction demonstrates excellent stereoselectivity, a crucial aspect for complex molecule synthesis. nih.gov

Table 1: Palladium-Catalyzed Carbochlorocarbonylation of Norbornadiene with this compound nih.gov

| Entry | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 1 | Pd₂(dba)₃ / Xantphos | 3-(4-methylbenzoyl)-5-chloronortricyclene | 88% |

This table illustrates the effectiveness of the specified palladium catalyst system in the carbochlorocarbonylation reaction.

Phase-Transfer Catalysis in Nucleophilic Substitution

Nucleophilic substitution reactions involving this compound often face challenges when the nucleophile is an inorganic salt, which is typically insoluble in the organic solvents where the acid chloride is dissolved. Phase-transfer catalysis (PTC) provides an elegant solution to this problem by facilitating the transfer of the nucleophile from a solid or aqueous phase into the organic phase, thereby accelerating the reaction. ijirset.com

The principle of PTC involves a catalyst, often a quaternary ammonium or phosphonium (B103445) salt, which pairs with the nucleophilic anion. ijirset.com This newly formed ion pair is sufficiently lipophilic to dissolve in the organic phase, where it can react with the this compound. After the reaction, the catalyst is released and can return to the initial phase to transport another nucleophilic anion, thus continuing the catalytic cycle. ijirset.comresearchgate.net

The benefits of using PTC in the synthesis of this compound derivatives include:

Faster reaction rates and higher conversions. ijirset.com

Milder reaction conditions , avoiding the need for high temperatures.

Elimination of expensive or hazardous solvents that would be required to dissolve both reactants in a single phase. ijirset.com

Reduced byproduct formation and minimized waste. ijirset.com

Kinetic studies on analogous systems, such as the reaction of 4-methylbenzyl chloride with sodium acetate, reveal that the reaction often follows pseudo-first-order kinetics with respect to the substrate. rhhz.net The observed reaction rate constant typically increases linearly with the concentration of the phase-transfer catalyst and with increasing temperature. rhhz.net A proposed model for liquid-solid PTC involves the adsorption of the catalyst onto the surface of the solid nucleophile, formation of the active ion pair, and its subsequent reaction in the organic phase. rhhz.net

Table 2: Factors Influencing Phase-Transfer Catalyzed Nucleophilic Substitution ijirset.comrhhz.net

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Catalyst Concentration | Increases | Higher concentration of catalyst leads to a greater number of active ion pairs in the organic phase. |

| Temperature | Increases | Provides the necessary activation energy for the reaction, following the Arrhenius equation. |

| Agitation Speed | Increases (up to a point) | Improves mass transfer of the catalyst and reactants between phases. |

| Catalyst Structure | Varies | The lipophilicity and steric hindrance of the catalyst affect its efficiency in transporting the nucleophile. |

This table summarizes the key parameters that can be optimized to enhance the efficiency of nucleophilic substitution reactions of this compound using phase-transfer catalysis.

Emerging Biocatalytic Approaches in Derivative Synthesis

Biocatalysis is increasingly recognized as a powerful tool in organic synthesis, offering high selectivity under mild, environmentally benign conditions. scispace.com For the synthesis of this compound derivatives, enzymes such as lipases and proteases present significant potential, particularly for the preparation of esters and amides. These biocatalytic methods can lead to the synthesis of single enantiomers of chiral compounds, which is of great interest in the pharmaceutical industry. scispace.com

Enzymes operate with high chemo-, regio-, and enantioselectivity, which can circumvent the need for complex protection and deprotection steps often required in traditional chemical synthesis. scispace.comacs.org For instance, a lipase (B570770) could be employed to catalyze the acylation of a prochiral alcohol with this compound, yielding a chiral ester with high enantiomeric excess.

One promising approach is the use of lipases for the regioselective acylation of polyhydroxy compounds. In a related study, the lipase from Rhizopus oryzae was used to regioselectively acylate 7,8-dihydroxy-4-methylcoumarin. nih.gov This demonstrates the potential for enzymes to distinguish between similar functional groups on a molecule. Applying this principle, a biocatalyst could selectively acylate one hydroxyl group in a diol with this compound, a transformation that is challenging to achieve with conventional chemical methods. nih.gov

The development of "designer enzymes" through protein engineering is further expanding the scope of biocatalysis. acs.org Enzymes can be tailored to accept non-natural substrates and to function in organic solvents, which would be necessary for reactions involving the water-sensitive this compound. While specific examples of biocatalytic reactions using this compound as the acyl donor are still emerging, the principles established in the broader field of biocatalysis suggest a promising future for its application in the synthesis of novel, high-value derivatives. frontiersin.org

Table 3: Potential Biocatalytic Reactions of this compound

| Enzyme Class | Reaction Type | Potential Substrate | Potential Product |

|---|---|---|---|

| Lipase | Esterification | Propan-2-ol | Isopropyl 4-methylbenzoate |

| Protease | Amidation | Aniline | N-Phenyl-4-methylbenzamide |

| Lipase | Regioselective Acylation | Glycerol | 1-(4-methylbenzoyl)glycerol |

This table outlines potential applications of biocatalysis in the synthesis of various derivatives from this compound, based on known enzymatic activities.

Applications of 4 Methylbenzoyl Chloride in Advanced Organic Synthesis and Materials Science

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

4-Methylbenzoyl chloride, also known as p-toluoyl chloride, is a versatile reagent in organic synthesis, playing a crucial role in the production of various pharmaceuticals, agrochemicals, and dyes. guidechem.com Its chemical structure, featuring a benzene (B151609) ring substituted with a methyl group and a reactive acyl chloride, allows for the introduction of the 4-methylbenzoyl (or p-toluoyl) group into a wide range of molecules, thereby modifying their biological activity and physical properties. guidechem.comcymitquimica.com

Preparation of Dichlorobenzamide Derivatives

This compound is a key starting material for producing its chlorinated derivatives, such as 3,5-dichloro-4-methylbenzoyl chloride. This is typically achieved through chlorination using gaseous chlorine in the presence of a Lewis acid catalyst like iron(III) chloride. These chlorinated derivatives are then reacted with various arylamine compounds to synthesize a series of dichlorobenzamide derivatives. These reactions are significant in medicinal chemistry as dichlorobenzamide structures are found in various biologically active compounds. For example, the reaction of 3,5-dichlorobenzoyl chloride with different arylamines in N,N'-dimethylformamide has been shown to produce a range of dichlorobenzamide derivatives in good yields. researchgate.net Similarly, 2,6-dichlorobenzoyl chloride and 2-chlorobenzoyl chloride have been used to create new benzamide (B126) derivatives with potential antimicrobial and disinfectant properties. researchgate.net

Table 1: Synthesis of Dichlorobenzamide Derivatives

| Reactants | Product | Application/Significance |

|---|---|---|

| 3,5-dichloro-4-methylbenzoyl chloride, arylamines | Dichlorobenzamide derivatives | Useful in medicinal chemistry |

| 2,6-dichlorobenzoyl chloride, ethylene (B1197577) diamine/isopropyl amine | 2,6-dichlorobenzamide derivatives | Potential antimicrobial and disinfectant activity |

| 2-chlorobenzoyl chloride, ethylene diamine/isopropyl amine | 2-chlorobenzamide derivatives | Potential antimicrobial and disinfectant activity |

Role in the Development of Analgesics and Anti-inflammatory Agents

This compound is instrumental in the synthesis of molecules with potential analgesic and anti-inflammatory properties. For example, it is used to prepare 4-(4-methylbenzoyl)piperidine (B15636) hydrochloride, an important intermediate for developing novel analgesics and anti-inflammatory drugs. Research has shown that derivatives of this compound can exhibit significant biological activity. The synthesis typically involves the reaction of this compound with piperidine. Furthermore, various benzoyl chloride derivatives, including those related to this compound, are used to create compounds that inhibit enzymes like monoacylglycerol lipase (B570770) (MAGL), which is involved in pain and inflammation pathways. Quinazoline derivatives, which can be synthesized using acyl chlorides, have also shown promise as anti-inflammatory agents. researchgate.net

Table 2: Research Findings on Analgesic and Anti-inflammatory Agents

| Compound/Derivative | Biological Target/Activity | Potential Application |

|---|---|---|

| 4-(4-methylbenzoyl)piperidine hydrochloride derivatives | Monoacylglycerol lipase (MAGL) inhibition | Analgesics, Anti-inflammatory drugs |

| N-phenylcarbamothioylbenzamides | Prostaglandin E2 (PGE2) synthesis inhibition | Anti-inflammatory agents with low ulcer incidence |

Synthesis of Specialized Drug Scaffolds

The reactivity of this compound makes it a valuable tool for constructing specialized drug scaffolds. A drug scaffold is a core chemical structure to which various functional groups can be attached to create a library of compounds with diverse biological activities. The p-toluoyl group introduced by this compound can serve as a key building block in these scaffolds. For instance, it has been used in the synthesis of N-benzoyl-2-hydroxybenzamides, which have been investigated for their activity against various pathogens. nih.gov It is also employed in creating benzoylthioureido benzenesulfonamide (B165840) derivatives, which have been studied as carbonic anhydrase inhibitors. nih.gov The ability to readily react with amines and other nucleophiles allows for the straightforward incorporation of the 4-methylbenzoyl moiety into complex molecular architectures, facilitating the exploration of new therapeutic agents. tandfonline.comnih.gov

Antigen Preparation (e.g., Tolyl-amido-human serum albumin)

This compound is utilized in the preparation of antigens for immunological studies. guidechem.comcymitquimica.comottokemi.comlookchem.comlookchem.com Specifically, it is used to synthesize Tolyl-amido-human serum albumin. guidechem.comcymitquimica.comottokemi.comlookchem.comlookchem.com In this application, the this compound is reacted with human serum albumin (HSA), a protein. The acyl chloride group of this compound reacts with the amino groups of lysine (B10760008) residues on the surface of the HSA protein, forming a stable amide bond. This process attaches the "tolyl" (4-methylphenyl) group to the protein, creating a new molecule that can be used as an antigen to elicit an immune response for research purposes, such as the production of specific antibodies.

Synthesis of Specific Natural Product Analogs (e.g., (+)-Yashabushitriol)

This compound serves as a reagent in the synthesis of analogs of certain natural products. ottokemi.comlookchem.com One such example is its use in the synthesis of analogs of (+)-Yashabushitriol. ottokemi.comlookchem.com Natural products and their analogs are a rich source of new drug leads. By using this compound to modify the structure of a natural product or its synthetic precursors, chemists can create new compounds with potentially improved biological activity, better pharmacokinetic properties, or novel mechanisms of action. This approach allows for the systematic exploration of the structure-activity relationships of the natural product.

Development of Agrochemicals

This compound, also known as p-toluoyl chloride, serves as a crucial intermediate in the chemical industry, particularly in the development of modern agrochemicals. chemimpex.comalibaba.com Its reactivity allows for its incorporation into complex molecules, leading to the creation of effective herbicides, insecticides, and other crop protection agents. bromchemlaboratories.in The presence of the methyl group on the benzene ring can influence the biological activity and physical properties of the final product, contributing to enhanced efficacy and selectivity.

The structural framework of this compound is a key building block in the synthesis of various pesticides. marketresearchintellect.com Its derivatives are integral to the manufacture of potent herbicides and insecticides designed for modern agricultural practices. ontosight.ai The chemical's acyl chloride group is highly reactive, facilitating its use in creating more complex active ingredients for pest and weed control.

Research has demonstrated the direct use of this compound in creating precursors for herbicides. For instance, it is reacted with 1-methyl-3-(trifluoromethyl)pyrazole in dichloromethane (B109758) to produce precursors for pyrazole-based herbicides. These herbicides, such as Pyrazoxyfen, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds, which is essential for their growth. Similarly, the core structure is found in other herbicidal compounds. The herbicide benzobicyclon, for example, is synthesized using a coupling reaction with a 2-chloro-4-methylbenzoyl moiety, highlighting the importance of the methylbenzoyl structure in developing effective bleaching herbicides for paddy fields. scispace.com

The versatility of the benzoyl chloride structure extends to various derivatives used in agrochemical synthesis. Related compounds like 3-Chloro-4-methylbenzyl chloride and 3-fluoro-4-methylbenzoyl chloride are also employed as intermediates in the production of insecticides and herbicides. ontosight.aismolecule.com

Beyond direct herbicidal or insecticidal action, this compound and its derivatives contribute to the development of enhanced crop protection products, such as herbicide safeners. chemimpex.com Safeners are chemical agents that protect crops from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against target weeds.

One study focused on synthesizing novel thiazolidine-4-carboxylates to act as safeners for maize against the herbicide chlorimuron-ethyl. mdpi.com In this research, a methylbenzoyl group was incorporated into the safener molecule. Specifically, the compound Methyl (R)-4-(m-methylbenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate was synthesized and showed potential in protecting maize from herbicide injury by increasing the activity of the acetolactate synthase (ALS) enzyme that the herbicide targets. mdpi.com This demonstrates the role of the methylbenzoyl moiety in fine-tuning the biological activity of molecules for sophisticated crop protection solutions.

Table 1: Examples of this compound Derivatives in Agrochemicals

| Compound/Moiety | Application | Role of Methylbenzoyl Group | Reference |

| This compound | Herbicide Precursor | Reactant in the synthesis of pyrazole-based herbicide precursors. | |

| 2-chloro-4-methylbenzoyl moiety | Herbicide Synthesis | Key structural component for the herbicide benzobicyclon. | scispace.com |

| Methyl (R)-4-(m-methylbenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate | Herbicide Safener | Forms the core of a molecule that protects maize from herbicide injury. | mdpi.com |

Contributions to Fine Chemical Synthesis

In the realm of fine chemicals, this compound is a valuable reagent for introducing the p-toluoyl group into organic molecules, a process that can enhance their functionality and reactivity for various applications. chemimpex.com

Benzoyl chlorides are important intermediates in the production of synthetic fragrances, perfumes, and flavoring agents. justdial.com They are used to create esters and other derivatives that mimic natural scents and tastes. justdial.comgoogle.com The parent compound, benzoyl chloride, is used to produce flavoring agents for products like baked goods and beverages and is a key ingredient in creating a wide array of synthetic fragrances. justdial.com

Derivatives of this compound also find application in this sector. For example, 3-Methoxy-4-methylbenzoyl chloride is noted as an intermediate in the synthesis of fragrances. The modification of the benzoyl chloride structure allows for the creation of a diverse palette of aromatic compounds suitable for the flavor and fragrance industry. molbase.comgoogle.com

Applications in Polymer Chemistry and Advanced Materials

The utility of this compound extends significantly into materials science, where it is used to synthesize specialty polymers and high-performance resins. chemimpex.commarketresearchintellect.com Its incorporation into polymer chains can impart desirable properties such as enhanced durability, chemical resistance, and thermal stability. netascientific.com

This compound is explicitly used in polymer chemistry to create materials with specific, tailored properties. chemimpex.com A notable application is in the synthesis of advanced block copolymers through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. In one process, this compound is used as a starting material to create a brominated derivative, which then serves as a precursor for a t-butyl peroxy ester initiator. researchgate.net This initiator is used to synthesize terminally brominated poly(methyl methacrylate), a macro-agent for further RAFT polymerization to produce block copolymers like poly(styrene-b-methyl methacrylate). researchgate.net

Furthermore, the methylbenzoyl moiety is a component in the synthesis of other advanced polymers. Aromatic polyamides (aramids), known for their high thermal stability, can be synthesized using benzoyl chloride derivatives. dtic.mil Research into poly[(4-methylbenzoyl)-1,4-phenylene] also shows how the 4-methylbenzoyl group can be integrated into a polymer's core structure to influence its final characteristics. iastate.edu These polymers are valuable in applications requiring high-performance materials. wikipedia.org

Table 2: Application of this compound in Specialty Polymer Synthesis

| Polymer Type | Role of this compound | Resulting Property/Application | Reference |

| Block Copolymers (e.g., poly(styrene-b-methyl methacrylate)) | Precursor to a polymerization initiator. | Enables synthesis of well-defined block copolymers with tailored structures. | researchgate.net |

| Aromatic Polyamides (Aramids) | Serves as a monomer building block (as a derivative). | Contributes to high thermal stability and strength. | dtic.mil |

| Poly[(4-methylbenzoyl)-1,4-phenylene] | Forms a key part of the polymer backbone. | Creates specialty polymers with specific performance characteristics. | iastate.edu |

Role in Polymer Additive and Surfactant Development

This compound serves as a precursor in the synthesis of specialized molecules used as polymer additives and surfactants. Its reactive acyl chloride group allows for its incorporation into larger molecular structures, thereby modifying their chemical and physical properties to suit specific industrial applications.

Derivatives of this compound are utilized in the production of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. For instance, it is a listed component in the context of certain surfactant compositions google.com. The fundamental principle involves reacting the benzoyl chloride moiety with other chemical groups to create amphiphilic molecules. While detailed studies on surfactants derived directly from this compound are specific, related research on similar structures provides insight. For example, studies on the catalytic effect of gemini (B1671429) surfactants in reactions involving the structurally similar 4-methylbenzyl chloride demonstrate how these molecules can act as effective phase-transfer catalysts, enhancing reaction rates between immiscible phases rhhz.net. This catalytic efficiency is crucial in various industrial formulations rhhz.netchemimpex.com. The reaction mechanism in such systems often involves the surfactant's hydrophilic group associating with a reactant, which then reacts with the organic substrate, such as a derivative of the benzoyl chloride rhhz.net.

Use as Initiators in Controlled Polymerization Processes

This compound is a key building block for synthesizing various initiators used in radical polymerization, including controlled or "living" polymerization techniques. These initiators are critical for controlling polymer chain growth, which in turn determines the final properties of the material.

One significant application is in the creation of di-(4-methylbenzoyl) peroxide. This symmetrically-substituted dibenzoyl peroxide functions as an effective initiator for radical reactions, such as the cross-linking of polymers during the hot-vulcanization of silicone rubber google.com. The initiator decomposes upon heating to form radicals that initiate the polymerization or cross-linking process google.com. The decomposition temperature is a critical parameter, and mixtures containing di-(4-methylbenzoyl) peroxide have been developed to optimize this property for industrial processes google.com.

Table 1: Decomposition Temperatures of Peroxide Preparations This table shows the decomposition temperatures for preparations containing di-(4-methylbenzoyl) peroxide, highlighting how composition affects this critical property.

| Peroxide Composition | Decomposition Temperature (°C) |

| Di-(4-methylbenzoyl) peroxide only | 118 |

| Mixture with 10% by weight 2-methylbenzoyl chloride derived peroxide | 114 |

| Mixture with 20% by weight 2-methylbenzoyl chloride derived peroxide | 111 |

| Data sourced from patent information google.com. |

Furthermore, this compound is employed in advanced controlled polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is used to synthesize macro-RAFT agents, such as those based on poly(ethylene glycol) (PEG) with benzoyl xanthate moieties researchgate.nettandfonline.com. These macro-RAFT agents allow for the synthesis of block copolymers, like PS-b-PEG-b-PS, with well-controlled molecular weights and narrow polydispersity (Đ < 1.4) researchgate.nettandfonline.comresearchgate.net. The polymerization kinetics typically follow a first-order relationship with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with time, which are hallmarks of a controlled/living polymerization process tandfonline.com.

In other strategies, this compound is chemically modified to create different types of initiators. For example, it can be converted into 4-bromomethyl benzoyl chloride, which is then used to synthesize initiators for other polymerization techniques like Atom Transfer Radical Polymerization (ATRP) researchgate.net.

Utilization in Chiral Chromatography and Enantioselective Separations

The separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is critical in the pharmaceutical industry. This compound plays a foundational role in the preparation of materials used for these highly specialized separations.

Preparation of Chiral Stationary Phases (e.g., Photochemically Immobilized Para-Methylbenzoyl Cellulose)

This compound is a key reagent in the synthesis of para-methylbenzoyl cellulose (B213188) (PMBC), a polysaccharide derivative used to create Chiral Stationary Phases (CSPs) for chromatography nih.govmdpi.com. These CSPs are the core component of chromatography columns that enable the separation of enantiomers.

A significant advancement in this area is the development of photochemically immobilized PMBC-based CSPs. In this process, a silica (B1680970) gel support is first coated with the PMBC derivative nih.govresearchgate.net. Subsequently, the coated silica is irradiated with ultraviolet (UV) light, which causes the PMBC to become permanently bonded, or immobilized, to the silica gel nih.govmdpi.comresearchgate.net. This immobilization occurs without the need for any external radical initiator or photosensitizer researchgate.net.

The primary advantage of this photochemical immobilization is the enhanced robustness and versatility of the resulting CSP. Unlike traditional coated phases, the immobilized CSP is not dissolved by a wide range of organic solvents nih.govresearchgate.net. This allows for the use of diverse mobile phases in the chromatographic separation, which can improve selectivity and enable the resolution of chiral compounds that are poorly soluble in conventional solvents nih.govresearchgate.netdntb.gov.ua. Research has shown that while the immobilization process can lead to a slight decrease in selectivity compared to the coated phase, the expanded applicability to different mobile phases offers significant advantages for resolving a broader array of racemic compounds mdpi.com.

Table 2: Enantioselective Separation Results on a Photochemically Immobilized PMBC Column This table presents the chromatographic results for the separation of selected racemic compounds using a photochemically immobilized para-methylbenzoyl cellulose (PMBC-Im E) chiral stationary phase. It demonstrates the influence of the mobile phase composition on the retention factor (k₂), selectivity (α), and resolution (Rs).

| Racemic Compound | Mobile Phase (Hexane/2-Propanol, v/v) | k₂ | Selectivity (α) | Resolution (Rs) |

| 1 | 90/10 | 1.01 | 1.41 | 3.01 |

| 5 | 90/10 | 0.89 | 1.15 | 1.43 |

| 9 | 90/10 | 1.12 | 1.12 | 1.15 |

| 13 | 90/10 | 0.99 | 1.17 | 1.46 |

| 16 | 90/10 | 1.65 | 1.16 | 1.62 |

| 18 | 90/10 | 2.11 | 1.10 | 1.12 |

| 1 | 80/20 | 0.54 | 1.43 | 2.27 |

| 5 | 80/20 | 0.49 | 1.15 | 1.11 |

| 9 | 80/20 | 0.62 | 1.12 | 0.92 |

| 13 | 80/20 | 0.54 | 1.16 | 1.05 |

| 16 | 80/20 | 0.81 | 1.17 | 1.25 |

| 18 | 80/20 | 1.01 | 1.10 | 0.89 |

| Data adapted from a study on photochemically immobilized 4-methylbenzoyl cellulose CSPs mdpi.com. |

Advanced Analytical and Spectroscopic Characterization Methodologies in 4 Methylbenzoyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. For 4-methylbenzoyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data for confirming its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound dissolved in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets or distinct doublets in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm. This is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the benzoyl chloride group. Specifically, the protons ortho to the carbonyl group are expected to be the most deshielded. The methyl group protons, being attached to the aromatic ring, give rise to a characteristic singlet in the upfield region, typically around 2.4 ppm.

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons (ortho to -COCl) | ~7.9 | Doublet |

| Aromatic Protons (meta to -COCl) | ~7.3 | Doublet |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

This table presents typical ¹H NMR chemical shifts for this compound in CDCl₃. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound. The carbonyl carbon of the acyl chloride group is highly deshielded and appears at a characteristic downfield chemical shift, often in the range of 165-170 ppm. The aromatic carbons exhibit signals in the region of approximately 125-145 ppm. The carbon atom to which the methyl group is attached (ipso-carbon) and the carbon atom bonded to the carbonyl group will have distinct chemical shifts from the other aromatic carbons. The methyl carbon itself will appear at a much higher field, typically around 20-22 ppm.

| Carbon Type | Typical Chemical Shift (δ) in ppm |

| Carbonyl Carbon (-COCl) | ~168 |

| Aromatic Carbon (C-COCl) | ~133 |

| Aromatic Carbons (CH) | ~129-130 |

| Aromatic Carbon (C-CH₃) | ~145 |

| Methyl Carbon (-CH₃) | ~22 |

This table presents typical ¹³C NMR chemical shifts for this compound. Actual values can vary based on the solvent and instrument frequency.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the acyl chloride. This band is typically very strong and appears at a high frequency, usually in the range of 1770-1815 cm⁻¹, with a secondary band sometimes observed around 1740-1750 cm⁻¹. The high frequency is a hallmark of the electron-withdrawing effect of the chlorine atom. Other characteristic absorptions include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region), and the C-H bending vibrations of the methyl group. nih.govnih.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Medium |

This table summarizes the key IR absorption bands for the functional groups present in this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound (154.59 g/mol ). nih.govnist.gov Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at M and another at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways include the loss of the chlorine atom to form the 4-methylbenzoyl cation (m/z 119), which is often the base peak in the spectrum. Further fragmentation can lead to the loss of a carbonyl group (CO), resulting in a tolyl cation (m/z 91).

| Ion | m/z Value | Significance |

| [C₈H₇³⁵ClO]⁺ | 154 | Molecular Ion |

| [C₈H₇³⁷ClO]⁺ | 156 | Molecular Ion Isotope Peak |

| [C₈H₇O]⁺ | 119 | Base Peak (Loss of Cl) |

| [C₇H₇]⁺ | 91 | Loss of CO from m/z 119 |

This table outlines the major peaks expected in the mass spectrum of this compound.

X-ray Crystallography for Definitive Molecular Structure Determination

While NMR, IR, and MS provide strong evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of all atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and torsional angles. researchgate.neteurjchem.comsemanticscholar.org For this compound, X-ray crystallography would confirm the planar nature of the benzene ring, the geometry around the carbonyl carbon, and the relative orientation of the methyl and benzoyl chloride groups. Although direct crystallographic data for this compound itself may not be widely published, studies on its derivatives, such as 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, have utilized this technique to confirm the incorporation of the 4-methylbenzoyl moiety. researchgate.neteurjchem.comsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show a strong absorption band, often referred to as the B-band (or primary band), which is associated with the π → π* transitions of the benzene ring. cdnsciencepub.com The position and intensity of this band can be influenced by the substituents on the ring. The carbonyl group, being a chromophore, can also contribute to the UV absorption spectrum, potentially giving rise to a weaker n → π* transition at a longer wavelength. The UV-Vis spectrum of p-substituted benzoyl chlorides, including this compound (also known as p-toluoyl chloride), has been studied, revealing similarities to the spectra of corresponding benzaldehydes and acetophenones. cdnsciencepub.com

| Transition Type | Approximate Wavelength Range (nm) |

| π → π* (B-band) | 240 - 280 |

| n → π* | > 300 |

This table indicates the expected regions for electronic transitions in the UV-Vis spectrum of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for verifying the purity of this compound and for isolating it from reaction mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for this purpose.

HPLC is a versatile technique for the analysis of this compound, particularly in the context of reaction monitoring and purification of its derivatives. While a standardized method for the direct analysis of this compound is not extensively detailed in the literature, conditions can be inferred from the analysis of related compounds and products. For instance, reverse-phase HPLC is a common approach. sielc.com

In the synthesis of N-(4-methylbenzoyl) phenylglycine, which utilizes this compound as a starting material, HPLC was employed to assess the performance of a resulting chiral stationary phase. researchgate.net The conditions used in such analyses provide a framework for developing a specific method for this compound. Furthermore, HPLC is instrumental in the purification and analysis of complex molecules synthesized using this compound, such as in the preparation of 5-(4-(benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3,4-dihydropyrimidin-2(1H)-one. vulcanchem.com Polysaccharide-based chiral stationary phases, such as those derived from para-methylbenzoyl cellulose (B213188), have proven effective for enantioseparations by HPLC, underscoring the utility of this compound derivatives in creating these powerful analytical tools. mdpi.com

A typical HPLC setup for the analysis of compounds related to this compound is detailed in the table below.

Table 1: Illustrative HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition |

| Column | Reverse Phase (e.g., C18) |

| Mobile Phase | Acetonitrile (B52724)/Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |

| Detection | UV (e.g., 254 nm) researchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min researchgate.net |

| Temperature | Ambient or controlled (e.g., 27 °C) nih.gov |

Gas Chromatography, often coupled with a Mass Spectrometry (MS) detector, is a primary method for assessing the purity of the volatile compound this compound and for identifying it in various matrices. Commercial suppliers of p-toluoyl chloride, an alternative name for this compound, often specify a purity of greater than 98.0% as determined by GC.

In a study identifying bioactive compounds in a plant extract, the related compound 4-methylbenzyl chloride was detected by GC-MS with a specific retention time, demonstrating the technique's capability for identifying chlorinated aromatic compounds. core.ac.uk Research on in-inlet derivatization reactions also utilized GC-MS to analyze derivatives of this compound, providing detailed instrumental parameters that are applicable to its direct analysis. nih.gov These analyses are typically performed using a capillary column with a non-polar stationary phase, such as one based on 5% phenyl-polysiloxane.

The following table summarizes typical instrumental conditions for the GC analysis of this compound and related compounds.

Table 2: Typical GC-MS Instrumental Conditions

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Selective Detector (MSD) nih.gov |

| Column | Fused-silica capillary column (e.g., ZB-5, 30 m x 0.25 mm i.d., 0.5-μm film thickness) nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) nih.gov |

| Inlet | Splitless injection nih.gov |

| Temperature Program | An initial oven temperature held for a few minutes, followed by a ramp to a final temperature. |

| MSD Interface Temp. | ~280 °C nih.gov |

| Ion Source Temp. | ~230 °C nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Scan Range | 45-550 amu nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₈H₇ClO), this analysis provides experimental verification of its carbon and hydrogen content, which can then be compared against the theoretically calculated values. lgcstandards.comnih.gov This comparison is crucial for confirming the identity and purity of a synthesized batch of the compound.

A certificate of analysis for a commercial sample of p-toluoyl chloride provides a clear example of the application of this method. lgcstandards.com The experimentally determined percentages of carbon and hydrogen were found to conform to the expected values, validating the compound's structure. lgcstandards.com

The theoretical and experimental values for the elemental composition of this compound are presented below.

Table 3: Elemental Analysis Data for this compound (C₈H₇ClO)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) lgcstandards.com |

| Carbon (C) | 62.15 | 61.94 |

| Hydrogen (H) | 4.56 | 4.67 |

| Chlorine (Cl) | 22.93 | Not Reported |

| Oxygen (O) | 10.35 | Not Reported |

The close agreement between the theoretical and experimental values confirms the elemental composition of the analyzed sample.

Theoretical and Computational Chemistry Studies on 4 Methylbenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the intrinsic properties of molecules like 4-methylbenzoyl chloride.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study compounds containing the 4-methylbenzoyl moiety. For instance, in studies of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, which is synthesized from this compound, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set were performed. researchgate.net These calculations provided an optimized molecular geometry in the gas phase that showed good agreement with experimental parameters obtained from single-crystal X-ray diffraction. researchgate.net

This agreement between theoretical and experimental geometries validates the use of DFT for describing the structural aspects of molecules containing the 4-methylbenzoyl group. researchgate.netnih.gov Furthermore, DFT has been employed to calculate global chemical reactivity descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy values and the molecular electrostatic potential (MEP), which help in understanding the molecule's reactivity. researchgate.net The methodology is also used to validate stereoelectronic effects by comparing theoretical bond lengths with experimental data.

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For derivatives of this compound, DFT calculations have been used to compute NMR spectra, showing excellent agreement with experimental data. nih.gov Similarly, theoretical vibrational frequencies from DFT can be compared with experimental IR spectra. researchgate.net

While detailed predictive studies specifically on this compound are not extensively published in the provided results, the general approach is well-established. PubChem provides a list of computed molecular properties for this compound, as shown in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇ClO | PubChem nih.gov |

| Molecular Weight | 154.59 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| InChIKey | NQUVCRCCRXRJCK-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)Cl | PubChem nih.gov |

| XLogP3 | 3.3 | PubChem nih.gov |

Molecular Modeling and Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure and conformational flexibility of molecules. For benzoyl chloride and its derivatives, the conformation is influenced by the substituents on the aromatic ring. While benzoyl chloride itself has a planar preferred conformation, substitutions can alter this. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a solid-state crystal is determined by a complex network of intermolecular interactions. Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are vital for deciphering these packing arrangements.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which are indicative of interactions like hydrogen bonds. iucr.org

| Contact Type | Contribution (%) |

|---|---|

| H···H | 52.5 |

| O···H/H···O | 24.7 |

| C···H/H···C | 12.4 |

| S···H/H···S | 7.7 |